![molecular formula C25H27N5O2 B530788 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)

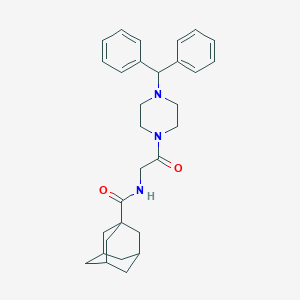

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

IPPQ is a novel antagonist of the N-type CaV2.2 channel, binding to CaVβ and inhibiting its coupling with N-type voltage-gated calcium (CaV2.2) channels.

Wissenschaftliche Forschungsanwendungen

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including dimethylacetamide and N-methylacetamide, continue to hold commercial importance due to their biological consequences when exposed to humans. The varied biological responses of these chemicals are a reflection of their different biological and usage profiles. Recent years have seen a significant increase in knowledge about the environmental toxicology of these materials, highlighting the need for continual review and research in this area (Kennedy, 2001).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are recognized for their specific biological activities and are a significant part of more than 200 naturally occurring alkaloids. The structural stability of the quinazolinone nucleus has inspired the creation of a wide array of potential medicinal agents by introducing various bioactive moieties. These derivatives have shown promising antibacterial activities and are considered pivotal in addressing issues like antibiotic resistance (Tiwary et al., 2016).

Molecular Docking in Cancer Research

Molecular docking simulations of small molecules, including quinazoline derivatives, have shown potential as non-small cell lung carcinoma drug candidates. The high failure rate of existing treatments due to resistance necessitates the exploration of new drug candidates with EGFR inhibitory activity. Quinazoline derivatives have shown promising results in this area, indicating their potential in future cancer research and treatment (Hidayat et al., 2022).

Quinazolines in Optoelectronic Materials

Quinazolines are not only significant in medicinal chemistry but also in the field of optoelectronics. They have been used in the creation of luminescent small molecules and chelate compounds for various applications related to photo- and electroluminescence. The incorporation of quinazoline fragments into π-extended conjugated systems has proven valuable in developing novel materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Applications in Neuroscience

Research on ionotropic glutamate receptors, including 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs), has been extensive. Studies focusing on the molecular mechanisms of NMDARs, their biosynthesis, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane, have provided valuable insights into synaptic physiology and the etiology of numerous human brain diseases (Horak et al., 2014).

Eigenschaften

Molekularformel |

C25H27N5O2 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide |

InChI |

InChI=1S/C25H27N5O2/c1-17-21(18(2)32-30-17)15-24(31)27-16-23-28-22-13-7-6-12-20(22)25(29-23)26-14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13H,8,11,14-16H2,1-2H3,(H,27,31)(H,26,28,29) |

InChI-Schlüssel |

HKJJHKVGFWTMCN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NC3=CC=CC=C3C(=N2)NCCCC4=CC=CC=C4 |

Kanonische SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NC3=CC=CC=C3C(=N2)NCCCC4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

IPPQ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)

![7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B531350.png)

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)